2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic intermediate containing a nitrogen-containing heterocycle and a borate ester group .
Synthesis Analysis
The compound was obtained through a nucleophilic substitution reaction and a Suzuki reaction .
Molecular Structure Analysis
The structure of the compound was determined by MS, 1H NMR, 13C NMR, and infrared spectrum . The single crystal of the title compound was also measured by X-ray diffraction, and the optimized crystal structure was determined by DFT calculation using the B3LYP/6-311+G (2d, p) basis set, followed by crystallographic and conformational analysis .
Chemical Reactions Analysis
The compound is a synthetic intermediate, and its synthesis involves nucleophilic substitution and Suzuki reactions .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H22BN3O2 . Further details about its physical and chemical properties are not provided in the available resources.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Huang et al. (2021) describes the synthesis of boric acid ester intermediates with benzene rings, including compounds structurally related to 2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. They used FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. The molecular structures were also calculated using density functional theory (DFT), with results consistent with X-ray diffraction data, revealing certain physicochemical properties of the compounds (Huang et al., 2021).
Conformational and Electrostatic Potential Analysis
- Another study by Huang et al. (2021) focuses on the same boric acid ester intermediates, analyzing the molecular electrostatic potential and frontier molecular orbitals via DFT. This further investigation of physicochemical properties sheds light on the conformational and electrostatic aspects of compounds similar to 2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Huang et al., 2021).
Application in Polymer Synthesis
- Welterlich et al. (2012) and Zhu et al. (2007) discuss the use of related compounds in the synthesis of deeply colored polymers and highly luminescent conjugated polymers, respectively. These studies showcase the application of such chemical structures in developing advanced materials with specific optical properties (Welterlich et al., 2012); (Zhu et al., 2007).
Radiopharmaceutical Synthesis
- A study by Kim & Choe (2020) explores the high-yield synthesis of a tau PET radioligand and its non-radioactive ligand, demonstrating the role of similar compounds in radiopharmaceuticals development. This has implications in medical imaging and diagnostics (Kim & Choe, 2020).
properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-8-15(19-13-14)21-12-11-20-9-5-6-10-20/h7-8,13H,5-6,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHGEDHPJCUYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128837 | |
Record name | 2-[2-(1-Pyrrolidinyl)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801128837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
933986-99-3 | |
Record name | 2-[2-(1-Pyrrolidinyl)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933986-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(1-Pyrrolidinyl)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801128837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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